Indirubin Derivative E804

Description

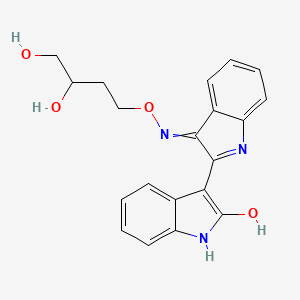

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Medicinal Chemistry and Synthesis Strategies for Indirubin Derivative E804

Novel Synthetic Routes and Methodologies for Indirubin (B1684374) Derivative E804

The synthesis of E804 has evolved to improve efficiency and yield, with a focus on practical and scalable methods.

Expedited Synthesis Approaches and Optimizations

The primary synthesis of E804 involves a two-step process starting from indirubin. smolecule.com The first step is an oximation reaction at the 3'-position of indirubin using hydroxylamine (B1172632) derivatives to form indirubin-3′-oxime. smolecule.com This is followed by an etherification reaction where the oxime intermediate is treated with a 2,3-dihydroxypropyl ether source. smolecule.comsmolecule.com

Stereoselective Synthesis of Indirubin Derivative E804 Enantiomers

This compound possesses a chiral center in the dihydroxypropyl side chain, meaning it exists as a racemic mixture of two enantiomers. pnas.org The biological activity of these individual enantiomers may differ. Stereoselective synthesis aims to produce a single, desired enantiomer, which can lead to improved therapeutic efficacy and a better understanding of the drug-target interactions at a molecular level.

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as a chiral form of the 2,3-dihydroxypropyl ether, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indirubin core or the side chain to direct the stereochemical outcome of the etherification reaction. The auxiliary is then removed in a subsequent step. ethz.ch

Asymmetric Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other during the etherification step. ethz.ch

While the synthesis of racemic E804 is established, the development of efficient and scalable stereoselective routes remains an active area of research to unlock the full therapeutic potential of its individual enantiomers.

Exploration of Green Chemistry Principles in E804 Synthesis

The application of green chemistry principles to the synthesis of E804 aims to reduce the environmental impact of its production. This involves several key areas of focus:

Enzymatic Synthesis: Biocatalytic methods using enzymes, such as monooxygenases, offer a more environmentally friendly alternative to traditional chemical synthesis. These enzymatic reactions can be highly selective and operate under milder conditions, reducing waste and energy consumption. researchgate.net

Safer Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives, such as water or bio-based solvents. The development of water-soluble indirubin derivatives is a step in this direction. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. One-pot synthesis approaches contribute to this goal. smolecule.com

Renewable Feedstocks: The use of biomass-derived substrates as starting materials for the synthesis of indirubin and its derivatives is being explored through metabolic engineering in microorganisms like E. coli. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

SAR studies are crucial for understanding how the chemical structure of E804 and its analogues relates to their biological activity. This knowledge guides the design of new derivatives with improved properties.

Identification of Critical Pharmacophoric Features for Biological Activity

The biological activity of E804 is attributed to its ability to interact with multiple molecular targets. Key structural features responsible for this activity include:

The Indirubin Core: The planar, heterocyclic indirubin skeleton is essential for binding to the ATP-binding pocket of various kinases. pnas.org

The 3'-Oxime Group: The introduction of the oxime at the 3'-position is a critical modification that enhances the inhibitory activity against several target kinases.

The (2,3-Dihydroxypropyl) Ether Side Chain: This hydrophilic side chain significantly improves the water solubility of E804 compared to the parent indirubin, which is crucial for its bioavailability. The hydroxyl groups can also form important hydrogen bond interactions with the target proteins.

| Feature | Importance for Biological Activity |

| Indirubin Core | Binds to the ATP-binding pocket of kinases. pnas.org |

| 3'-Oxime Group | Enhances inhibitory activity. |

| (2,3-Dihydroxypropyl) Ether Side Chain | Improves water solubility and bioavailability. |

Rational Design and Synthesis of E804 Analogues for Enhanced Potency and Selectivity

Based on SAR studies, medicinal chemists have designed and synthesized numerous analogues of E804 to improve its potency, selectivity, and pharmacokinetic properties.

Modifications have been made at various positions of the indirubin scaffold:

Substitutions on the Indole (B1671886) Rings: The introduction of substituents such as nitro, halogen, or acylamino groups at the 5 and 5' positions has been shown to modulate the inhibitory activity against cyclin-dependent kinases (CDKs). acs.orgresearchgate.net For instance, a 5-nitro-5'-hydroxy analogue and a 5-nitro-5'-fluoro analogue displayed potent CDK2 inhibitory activity. acs.org

Modifications of the 3'-Oxime Ether Side Chain: Altering the length and functionality of the ether side chain can influence the compound's interaction with different kinases. The 3'-position has been found to tolerate large substituents without a significant loss of activity. researchgate.net

Introduction of Basic Centers: To further enhance water solubility, basic centers have been introduced into the structure, leading to the synthesis of water-soluble 3'-oxime ethers. researchgate.net

These rational design strategies have led to the discovery of new indirubin derivatives with tailored biological activities and improved drug-like properties.

| Compound | Modification | Key Target(s) |

| E804 | 3'-(2,3-dihydroxypropyl) oxime ether | STAT3, VEGFR-2, IGF1R, CDKs medchemexpress.com |

| Indirubin-3′-monoxime | 3'-Oxime | CDKs, GSK-3β |

| 5-Nitroindirubin | 5-Nitro group | CDKs |

| 7-Bromoindirubin-3'-oxime (7BIO) | 7-Bromo and 3'-oxime | Apoptosis induction in cancer cells clemson.edu |

Computational Chemistry Approaches in SAR Elucidation for this compound

Computational chemistry serves as a critical tool in understanding the structure-activity relationships (SAR) of this compound and its analogues. Methods such as molecular docking and molecular dynamics (MD) simulations are pivotal for elucidating the interactions between these inhibitors and their protein kinase targets. mdpi.com

Analysis of the crystallographic structure of kinase domains in complex with indirubin-based inhibitors provides foundational data for these computational models. researchgate.net For instance, visualizations using programs like Visual Molecular Dynamics (VMD) have detailed how inhibitors based on the indirubin scaffold bind to the ATP-binding site of kinases. researchgate.net These models show that the inhibitor interacts with the hinge region of the kinase, often through crucial hydrogen bond interactions. researchgate.net The availability of crystal structures, such as the human CaM-dependent kinase II (CAMK2A) in complex with E804 (PDB ID: 2VZ6), enables precise in silico analysis. rcsb.org

Furthermore, computational approaches are used prospectively to guide the design of new derivatives. core.ac.uknih.gov MD simulations can refine the structural models of kinase-inhibitor complexes, and techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) with Poisson-Boltzmann surface area (PBSA) calculations can be employed to predict the thermodynamics of binding. core.ac.uk This predictive power allows researchers to screen virtual compounds and prioritize the synthesis of derivatives with potentially improved potency and selectivity, thereby accelerating the drug discovery process for this class of compounds. mdpi.comcore.ac.uk

Derivatization Strategies for Modulating this compound's Research Profile

The indirubin scaffold is frequently subjected to derivatization to enhance its research profile, focusing on improving physicochemical properties and biological activity. researchgate.net A primary challenge with the parent indirubin molecule is its poor water solubility, which limits its utility in research and potential therapeutic applications. researchgate.netresearchgate.net

E804, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a quintessential example of such a strategy. clemson.edu The synthesis of E804 involves the modification of the indirubin core at the 3'-position, first by creating an oxime and then by adding a 2,3-dihydroxypropyl ether group. This specific derivatization significantly enhances the compound's hydrophilicity and aqueous solubility compared to the parent indirubin or its intermediate, indirubin-3'-monoxime (B1671880). Research has shown that the 3' and 5' positions of the indirubin molecule are particularly suitable for chemical modifications to improve inhibitory potency against target kinases. pnas.org

Chemical Modifications for Targeted Biological Interactions

Chemical modifications of the indirubin scaffold are strategically designed to alter the molecule's interaction with specific biological targets, primarily protein kinases. The introduction of different functional groups allows for the fine-tuning of inhibitory profiles, shifting selectivity and potency. E804 itself is a multi-kinase inhibitor that resulted from such modifications, showing activity against targets including Src family kinases (SFKs), Signal Transducer and Activator of Transcription (STAT) proteins, and Insulin-like Growth Factor 1 Receptor (IGF1R). pnas.orgthieme-connect.commedchemexpress.comsmolecule.com

The addition of the 2,3-dihydroxypropyl oxime ether group in E804 is directly linked to its potent inhibition of the Src-Stat3 signaling pathway. pnas.org It directly inhibits c-Src kinase activity with an IC₅₀ value of 0.43 μM and also acts as a potent inhibitor of IGF1R with an IC₅₀ of 0.65 μM. thieme-connect.commedchemexpress.com

Broader research into the indirubin class demonstrates a wide range of targeted modifications. For example, introducing bulky groups like bromine at the 7-position or methylating the lactam nitrogen have been explored to alter the binding mode and perturb interactions with the kinase hinge region. nih.gov These modifications can shift an inhibitor's profile, in some cases reducing activity against certain kinases like CDKs while potentially enhancing it for others. nih.gov This illustrates how specific structural changes can be rationally designed to modulate biological interactions for research applications.

| Compound/Derivative | Key Structural Modification | Primary Biological Target(s) / Activity | Reference(s) |

| Indirubin | Parent bis-indole scaffold | Inhibits Cyclin-Dependent Kinases (CDKs) and GSK-3β. | core.ac.ukthieme-connect.com |

| Indirubin-3′-monoxime | Addition of an oxime group at the 3' position. | Lacks the dihydroxypropyl group of E804; has lower solubility and STAT3 inhibitory potency. | |

| This compound | Addition of a 2,3-dihydroxypropyl oxime ether at the 3' position. | Potent inhibitor of Src, STAT3, and IGF1R signaling pathways. | pnas.orgthieme-connect.commedchemexpress.com |

| 7-Bromoindirubin-3′-oxime (7BIO) | Bromine atom at position 7 and an oxime at position 3'. | Modulates pro-inflammatory genes; influences kinase affinity through steric effects. | nih.govclemson.edu |

Prodrug Design Principles Applied to this compound

To overcome challenges such as poor bioavailability and to enable targeted drug release, prodrug strategies have been explored for the indirubin class of compounds. google.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.

One common prodrug strategy involves esterification to mask polar functional groups, thereby increasing lipophilicity and cell membrane permeability. An example from the indirubin family is 6′-bromoindirubin-3′-acetoxime (BiA), where an acetoxime group is used. nih.gov It is hypothesized that this acetoxime moiety is cleaved by intracellular esterase enzymes to release the active oxime-containing drug at the target site. nih.gov

Bioconjugation and Nano-formulation Strategies for Research Applications

Bioconjugation

Bioconjugation involves linking the indirubin derivative to a larger molecule, such as a polymer, to modify its properties. This strategy is described in patent literature for indirubin analogues, with mentions of conjugates involving polymers like polylactide and polyglycolide. google.com Such polymer-drug conjugates can improve water solubility, prolong circulation time, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect in research models.

Nano-formulation

Nano-formulation has emerged as a highly effective strategy to address the poor aqueous solubility and low oral bioavailability of E804 and other indirubins. researchgate.netnih.gov These advanced drug delivery systems encapsulate the active compound within nanoparticle structures.

A key example is the development of a self-nanoemulsifying drug delivery system (SNEDDS) specifically for E804. researchgate.net SNEDDS are anhydrous mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water nanoemulsion upon mild agitation in an aqueous medium like that found in the gastrointestinal tract. researchgate.net A study on an E804-loaded SNEDDS demonstrated a remarkable increase in oral bioavailability in rats by over 984% compared to an aqueous suspension of the compound. researchgate.net Further studies have evaluated E804 in various self-emulsifying systems, confirming their potential to keep the drug in solution during digestion. researchgate.net

Another prominent nano-formulation technique involves using biodegradable polymers like poly(lactide-co-glycolide) (PLGA) to create nanoparticles. nih.govnih.gov This method has been used for other indirubin derivatives to create formulations suitable for intravenous delivery, improve drug delivery, and mask potential cytotoxicity of the free compound. nih.govnih.gov

| Parameter | Description | Reference(s) |

| Formulation Type | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | researchgate.net |

| Components | Oil: Capmul MCMSurfactant: Solutol HS 15Cosurfactant: Polyethylene glycol 400 | researchgate.net |

| Particle Size | Droplet size found to be approximately 16.8 nm. | researchgate.net |

| Outcome | Increased the oral bioavailability of E804 by 984.23% in rats compared to an aqueous suspension. | researchgate.net |

Molecular and Cellular Mechanisms of Action of Indirubin Derivative E804

Kinase Inhibition Profile and Specificity of Indirubin (B1684374) Derivative E804

Indirubin derivative E804 is a multi-kinase inhibitor, demonstrating a broad spectrum of activity against several key enzymes involved in cell proliferation and survival. Its inhibitory action is not limited to a single target but extends across different kinase families, contributing to its potent anti-tumor and anti-angiogenic properties. The compound is known to inhibit Cyclin-Dependent Kinases (CDKs), Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, and the Insulin-like Growth Factor 1 Receptor (IGF1R).

The specificity of E804 is a result of its chemical structure, which allows it to act as an ATP-competitive inhibitor. pnas.orgscbt.com It binds to the ATP-binding pocket of target kinases, preventing the transfer of phosphate (B84403) groups and thereby blocking their catalytic activity. pnas.orgscbt.com This mechanism is similar to how other indirubin derivatives inhibit CDKs. pnas.orgclemson.edu The introduction of a 2,3-dihydroxypropyl group in E804 enhances its water solubility compared to its parent compounds. aacrjournals.org

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

A significant aspect of E804's mechanism of action is its ability to inhibit CDKs, which are crucial regulators of cell cycle progression. nih.gov This inhibition leads to cell cycle arrest, a key factor in its anti-proliferative effects. pnas.orgclemson.edu Studies have shown that E804 can induce cell cycle arrest in both the G1/S and G2/M phases. clemson.edu

Inhibition of CDK2/CycE and Other CDK Isoforms

E804 demonstrates potent inhibitory activity against several CDK/cyclin complexes. pnas.org It has been shown to inhibit CDK2/cyclin E with an EC50 of 0.23 μM. medchemexpress.comtargetmol.comchemsrc.commedchemexpress.comsmolecule.com Furthermore, in vitro kinase assays have revealed its inhibitory effects on CDK1/cyclin B and CDK2/cyclin A, with IC50 values of 1.65 μM and 0.54 μM, respectively. pnas.org The inhibition of these key cell cycle kinases by E804 disrupts the normal progression of the cell cycle. pnas.orgnih.gov

Downstream Effects on Cell Cycle Regulatory Proteins

The inhibition of CDKs by E804 leads to downstream consequences for various cell cycle regulatory proteins. By arresting the cell cycle, E804 can induce apoptosis in tumor cells. pnas.orgpnas.org This is associated with the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, which are known targets of the STAT3 signaling pathway. pnas.orgpnas.orgnih.gov In glioblastoma cells, treatment with E804 has been shown to reduce levels of Bcl-xL and Mcl-1, coupled with the activation of Caspase 3. nih.gov

Src Kinase Inhibition and STAT3 Pathway Blockade

A pivotal mechanism of action for E804 is its potent inhibition of the Src kinase and the subsequent blockade of the STAT3 signaling pathway. pnas.orgnih.govnih.govpnas.orgnih.gov This pathway is frequently overactive in many human cancers and plays a crucial role in tumor cell survival and proliferation. pnas.org E804's ability to disrupt this pathway is a key contributor to its anti-cancer properties. pnas.orgpnas.org

Direct Inhibition of c-Src Kinase Activity

E804 directly inhibits the kinase activity of c-Src in a potent and reversible manner. pnas.orgnih.govpnas.org In vitro kinase assays have determined the IC50 value for c-Src inhibition to be 0.43 μM. pnas.orgclemson.edupnas.orgnih.gov This inhibition is achieved through competitive binding at the ATP-binding site of the kinase. scbt.comclemson.edu Treatment of cultured cells with E804 leads to a reduction in the levels of tyrosyl-phosphorylated c-Src. pnas.orgpnas.org This direct inhibition of c-Src, an upstream activator of STAT3, is a critical step in the blockade of this oncogenic signaling pathway. pnas.orgpnas.org

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50/EC50 Value | Reference |

|---|---|---|

| c-Src | 0.43 μM (IC50) | pnas.orgclemson.edupnas.orgnih.gov |

| CDK1/cyclin B | 1.65 μM (IC50) | pnas.org |

| CDK2/cyclin A | 0.54 μM (IC50) | pnas.org |

| CDK2/cyclin E | 0.21 μM (IC50) | pnas.org |

| CDK2/CycE | 0.23 μM (EC50) | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.comsmolecule.com |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Cyclin-Dependent Kinase (CDK) | |

| Cyclin-Dependent Kinase 1 (CDK1) | |

| Cyclin-Dependent Kinase 2 (CDK2) | |

| Cyclin E (CycE) | |

| Cyclin A | |

| Cyclin B | |

| Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) | |

| Src Kinase | |

| c-Src | |

| Signal Transducer and Activator of Transcription 3 (STAT3) | |

| Mcl-1 | |

| Survivin | |

| Bcl-xL | |

| Caspase 3 | |

| Insulin-like Growth Factor 1 Receptor (IGF1R) |

Suppression of Constitutive STAT3 DNA-Binding Activity

A key aspect of E804's mechanism is its ability to potently block the constitutive signaling of Signal Transducer and Activator of Transcription 3 (STAT3) in human cancer cells. pnas.orgnih.govpnas.org Research has shown that E804 treatment leads to a significant decrease in the tyrosyl phosphorylation of STAT3. pnas.orgnih.gov This is a critical step, as phosphorylation is required for STAT3 activation. Following a 30-minute treatment with E804, a marked suppression of constitutive STAT3 DNA-binding activity was observed in cancer cells. pnas.orgnih.govpnas.org This inhibition of DNA binding prevents STAT3 from regulating the transcription of its target genes, which are crucial for tumor cell survival and proliferation. pnas.orgnih.gov The inhibitory effect on STAT3 DNA-binding activity occurs at concentrations between 1 and 10 μM. pnas.org

The suppression of STAT3 activity by E804 is, at least in part, mediated by its direct inhibition of upstream kinases. E804 has been shown to directly inhibit c-Src kinase activity with an IC50 of 0.43 μM. pnas.orgnih.govpnas.org c-Src is known to phosphorylate and activate STAT3. pnas.orgnih.gov By inhibiting c-Src, E804 effectively blocks a key upstream activator of the STAT3 pathway. pnas.orgnih.gov Additionally, E804 has been observed to partially inhibit Jak1 kinase activity, another upstream regulator of STAT3, although to a lesser extent than its effect on c-Src. pnas.org

Downregulation of STAT3 Target Genes (e.g., Mcl-1, Survivin)

The inhibition of STAT3 DNA-binding activity by this compound leads to the downregulation of anti-apoptotic proteins that are encoded by STAT3 target genes. pnas.orgnih.gov Specifically, treatment with E804 has been shown to significantly reduce the expression of Myeloid cell leukemia-1 (Mcl-1) and Survivin. pnas.orgnih.goviiarjournals.org This downregulation of Mcl-1 and Survivin occurs at E804 concentrations of 1 to 10 μM and correlates with the inhibition of STAT3 activity. pnas.org The reduction in these critical anti-apoptotic proteins contributes to the induction of apoptosis in cancer cells. pnas.orgnih.goviiarjournals.org In contrast, the expression of another anti-apoptotic protein, Bcl-xL, remains unchanged following E804 treatment. pnas.org The targeted downregulation of Mcl-1 and Survivin highlights a specific mechanism through which E804 promotes cancer cell death. pnas.org

Insulin-like Growth Factor 1 Receptor (IGF1R) Inhibition

This compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R). medchemexpress.comchemsrc.comsmolecule.comtargetmol.commedchemexpress.com It demonstrates this inhibition with an IC50 of 0.65 μM. medchemexpress.comchemsrc.comsmolecule.com IGF1R is a receptor tyrosine kinase that plays a significant role in cell growth and proliferation. smolecule.com By binding to IGF1R with high affinity, E804 effectively blocks the IGF1 signaling pathway, further contributing to its anti-proliferative effects. smolecule.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway Inhibition

This compound demonstrates significant anti-angiogenic properties by directly inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.govnih.gov Treatment with E804 leads to a decrease in the phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) that have been stimulated by VEGF. nih.govnih.gov This inhibition of VEGFR-2 activation, in turn, suppresses downstream signaling molecules, including AKT and extracellular signal-regulated kinase (ERK). nih.govnih.gov

The blockade of the VEGFR-2 pathway by E804 results in the significant impairment of key angiogenic processes. Specifically, it has been shown to decrease the proliferation, migration, and formation of tube-like structures by HUVECs in laboratory settings. nih.govnih.gov In vivo studies have further corroborated these findings, showing that E804 treatment leads to a decreased microvessel density in tumors. nih.gov

Other Investigated Kinase and Receptor Targets

Beyond its effects on STAT3, IGF1R, and VEGFR-2, this compound has been identified as a multi-kinase inhibitor, targeting a range of other kinases involved in cell cycle progression and signaling. nih.gov Notably, E804 is a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, with IC50 values of 1.65 μM, 0.54 μM, and 0.21 μM respectively. clemson.edu It also inhibits CDK5/p25. nih.gov The inhibition of these CDKs contributes to its ability to arrest the cell cycle. pnas.org

Furthermore, E804 has been shown to inhibit the autophosphorylation of Src family kinases (SFKs) in chronic myelogenous leukemia (CML) cells. nih.gov In K562 and KCL-22M CML cell lines, strong inhibition of SFK autophosphorylation was observed at a concentration of 5 μM E804. nih.gov In addition to SFKs, E804 also demonstrates inhibitory activity against Abl kinase with an IC50 of 8.7 μM. nih.gov Other identified kinase targets for E804 include Ribosomal Protein S6 Kinase Alpha-1, Ephrin Type-A Receptor 3, Tyrosine-Protein Kinase Receptor UFO, Mitogen-Activated Protein Kinase Kinase Kinase 11, and Maternal Embryonic Leucine Zipper Kinase. fda.gov

Induction of Apoptosis and Programmed Cell Death Pathways by this compound

The antitumor activity of this compound is significantly attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. pnas.orgnih.govnih.govnih.gov This pro-apoptotic effect is a direct consequence of its multi-targeted inhibition of key survival pathways. pnas.orgnih.gov Studies have demonstrated that treatment with E804 leads to an increased apoptosis index in tumors. nih.govnih.gov The induction of apoptosis is observed in various cancer cell types, including breast and prostate cancer cells, as well as chronic myelogenous leukemia cells. pnas.orgnih.govnih.gov

Activation of Intrinsic Apoptotic Cascade

The pro-apoptotic effects of this compound are mediated, at least in part, through the activation of the intrinsic apoptotic cascade. mdpi.com This pathway is characterized by changes in the mitochondrial membrane and the subsequent activation of specific caspases. mdpi.com

A key event in the E804-induced intrinsic apoptosis is the downregulation of anti-apoptotic proteins. As previously mentioned, E804 treatment leads to a significant reduction in the levels of Mcl-1 and Survivin, proteins that are critical for preventing apoptosis. pnas.orgiiarjournals.org In some cancer cell models, E804 has also been shown to downregulate the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein). mdpi.com

Furthermore, E804 treatment can modulate the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic pathway. For instance, an upregulation of the pro-apoptotic Bcl-2 protein Puma has been observed following treatment. mdpi.com The culmination of these molecular changes is the activation of the caspase cascade. Research has shown that E804 can induce the activation of initiator caspase-9, a hallmark of the intrinsic pathway, as well as effector caspases such as caspase-3. mdpi.com

Below is an interactive table summarizing the kinase and receptor targets of this compound.

| Target | IC50/EC50 | Pathway | Effect |

| c-Src | 0.43 µM | STAT3 Signaling | Inhibition of STAT3 phosphorylation and activation |

| IGF1R | 0.65 µM | IGF1 Signaling | Inhibition of cell growth and proliferation |

| CDK2/CycE | 0.23 µM | Cell Cycle | Inhibition of cell cycle progression |

| VEGFR-2 | - | Angiogenesis | Inhibition of endothelial cell proliferation and migration |

| Abl Kinase | 8.7 µM | Bcr-Abl Signaling | Inhibition of CML cell survival |

| CDK1/cyclin B | 1.65 µM | Cell Cycle | Inhibition of cell cycle progression |

| CDK2/cyclin A | 0.54 µM | Cell Cycle | Inhibition of cell cycle progression |

Role of E804 in Regulating Anti-apoptotic Proteins

This compound exerts its pro-apoptotic effects by targeting key signaling pathways that control the expression of anti-apoptotic proteins. A primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govpnas.org E804 has been shown to potently block constitutive STAT3 signaling in human breast and prostate cancer cells. pnas.orgpnas.org This is achieved, at least in part, through the direct inhibition of c-Src kinase activity, an upstream kinase that phosphorylates and activates STAT3. pnas.orgnih.gov

The inactivation of STAT3 leads to the downregulation of its target genes, which include the anti-apoptotic proteins Mcl-1 and Survivin. pnas.orgnih.gov The reduction in the levels of these proteins disrupts the cellular machinery that protects cancer cells from apoptosis, thereby promoting programmed cell death. pnas.org For instance, treatment of breast cancer cells with E804 resulted in a significant decrease in Mcl-1 expression within 24 hours, which correlated with a threefold increase in apoptosis. Similarly, in chronic myelogenous leukemia (CML) cells, E804 treatment led to reduced expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL, consistent with the inhibition of STAT5 signaling. nih.gov

The table below summarizes the key anti-apoptotic proteins regulated by E804 and the corresponding cancer cell types in which these effects have been observed.

| Target Protein | Cancer Cell Type | Observed Effect |

| Mcl-1 | Breast Cancer, Prostate Cancer, Chronic Myelogenous Leukemia | Downregulation |

| Survivin | Breast Cancer, Prostate Cancer | Downregulation |

| Bcl-xL | Chronic Myelogenous Leukemia | Downregulation |

Autophagy Modulation by this compound

Recent studies have indicated that this compound can induce autophagy, a cellular process of degradation and recycling of cellular components, in cancer cells. This process can contribute to its anti-tumor effects. The induction of autophagy by E804 in gastric cancer cells has been linked to the inhibition of the STAT3 signaling pathway. nih.gov

While the precise mechanisms are still under investigation, it is suggested that by inhibiting STAT3, E804 may trigger a cascade of events that lead to the formation of autophagosomes and the subsequent degradation of cellular contents, which can limit cancer cell survival. Some research also suggests a link between E804, the modulation of GSK-3β and mTOR pathways, and the enhancement of autophagy. mdpi.com

Angiogenesis Inhibition Mechanisms of this compound

E804 exhibits potent anti-angiogenic properties, which are crucial for its anti-tumor activity as angiogenesis is essential for tumor growth and metastasis. nih.govsmolecule.com Its mechanisms of angiogenesis inhibition are multi-faceted and involve the direct targeting of endothelial cells and the modulation of pro-angiogenic signaling pathways. nih.gov

Suppression of Endothelial Cell Proliferation, Migration, and Tube Formation

In vitro studies have demonstrated that E804 significantly inhibits the key processes of angiogenesis, including the proliferation, migration, and formation of capillary-like structures (tube formation) of human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com These effects were observed in a dose-dependent manner and were particularly potent at concentrations above 1 µM. The inhibition of these fundamental steps prevents the formation of new blood vessels that tumors rely on for nutrients and oxygen. nih.gov

Downregulation of Pro-Angiogenic Factors

A critical aspect of E804's anti-angiogenic activity is its ability to suppress the signaling of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov E804 directly inhibits the kinase activity of VEGF receptor 2 (VEGFR-2), the primary receptor for VEGF on endothelial cells. nih.gov This inhibition prevents the phosphorylation of VEGFR-2 and subsequently blocks its downstream signaling pathways, including the AKT and ERK pathways, which are crucial for endothelial cell proliferation and survival. nih.gov Furthermore, E804 has been shown to downregulate the expression of other pro-angiogenic factors. plos.org

The table below details the key pro-angiogenic factors and signaling molecules affected by E804.

| Target | Effect of E804 | Downstream Consequence |

| VEGFR-2 | Inhibition of phosphorylation and kinase activity | Suppression of endothelial cell proliferation, migration, and tube formation |

| AKT | Decreased phosphorylation | Inhibition of cell survival signals |

| ERK | Decreased phosphorylation | Inhibition of cell proliferation signals |

Modulation of Matrix Metalloproteinase Activities

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and invasion during angiogenesis. nih.govgenominfo.org While direct studies on E804's effect on a wide range of MMPs are ongoing, some indirubin derivatives have been shown to modulate MMP activity. researchgate.netdntb.gov.uajejunu.ac.kr For example, indirubin-3′-monoxime has been found to suppress the activity of matrix metalloproteinase-9 (MMP-9). jejunu.ac.kr Given that E804 targets pathways that can regulate MMP expression, it is plausible that it also modulates the activity of these enzymes, further contributing to its anti-angiogenic effects.

Immunomodulatory and Anti-Inflammatory Properties of this compound

This compound possesses significant immunomodulatory and anti-inflammatory properties. smolecule.comresearchgate.nethkmj.org It has been shown to modulate immune responses by suppressing the production of pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-treated macrophages, E804 was found to suppress the secretion of pro-inflammatory cytokines such as IL-6.

Furthermore, in the context of influenza A virus infection, E804 has demonstrated the ability to significantly suppress the production of various cytokines and chemokines, including IP-10, RANTES, IL-6, IFN-β, and IFN-γ1, in infected human pulmonary microvascular endothelial cells. nih.gov This suppression is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways. nih.gov These findings highlight the potential of E804 as a therapeutic agent for conditions involving excessive inflammation. researchgate.netnih.gov

Suppression of Pro-Inflammatory Cytokines and Mediators

This compound demonstrates significant anti-inflammatory properties through the suppression of various pro-inflammatory cytokines and mediators. In studies involving lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, E804 has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). nih.govnih.gov This suppression occurs at the gene expression level, although the impact on iNOS and COX-2 protein expression has been observed to be less pronounced. nih.govnih.gov

Furthermore, E804 treatment leads to a reduction in the secretion of IL-6. nih.govnih.gov The compound also modulates the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in LPS-treated macrophages. nih.govnih.gov The underlying mechanism for this broad suppression of inflammatory markers is linked to the inhibition of the NF-κB signaling pathway, a primary driver for the expression of iNOS, IL-6, and COX-2 in macrophages. nih.govclemson.edu E804 has also been noted to suppress genes related to oxidative stress.

In a model of influenza H5N1 virus infection, E804 significantly reduced the expression and secretion of various cytokines and chemokines in mice. hkmj.org

Impact on Macrophage Functions and Polarization

The this compound exerts a notable influence on macrophage functions, extending beyond cytokine modulation. Research has shown that E804 can impair key macrophage activities. nih.gov In studies using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with E804 resulted in reduced phagocytosis of fluorescent latex beads, decreased cellular lysozyme (B549824) activity, and impaired intracellular bacterial killing. nih.govnih.gov These effects were observed without inducing cytotoxicity, apoptosis, or necrosis in the macrophages. nih.gov

The modulation of macrophage function by E804 is linked to its broader anti-inflammatory profile. By suppressing pro-inflammatory pathways, E804 appears to shift macrophages towards a less activated state. The transcription factor STAT3 is a key player in macrophage polarization, and its inhibition by E804 is a significant aspect of its mechanism. nih.govoup.com

Modulation of Immune Cell Responses in Specific Models

The immunomodulatory effects of this compound have been observed in specific disease models, particularly in the context of viral infections. In models of influenza H5N1 virus infection, E804, along with another indirubin derivative, indirubin-3′-oxime (IDO), demonstrated potent antiviral and immunomodulatory effects on human macrophages and type-I alveolar epithelial cells. hkmj.org

Specifically, in mice infected with the H5N1 virus, treatment with E804 led to a significant reduction in the expression and secretion of cytokines and chemokines compared to untreated controls. hkmj.org This suggests that E804 can dampen the excessive inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the pathology of severe influenza infections. hkmj.org These findings highlight the potential of E804 to modulate immune cell responses in the context of acute viral-induced inflammation. hkmj.org

Aryl Hydrocarbon Receptor (AhR) Interaction and Metabolic Modulation

E804 as an AhR Ligand and its Implications

Indirubins, as a class of compounds, are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cell proliferation. nih.govnih.govresearchgate.net Several indirubin derivatives are known to be potent AhR agonists. nih.govnih.gov The interaction of indirubins with AhR can lead to the induction of drug-metabolizing enzymes. nih.gov

However, studies with E804 in murine RAW264.7 macrophages have shown that it lacks significant AhR-associated activity, specifically in inducing Cytochrome P450 1A1 (CYP1A1). nih.gov This suggests that E804 may be a weak AhR agonist or that this particular cell line may not possess all the necessary components for AhR signaling. nih.gov The reduced stability of indirubins compared to highly toxic AhR ligands makes them potentially safer therapeutic agents for managing adverse immune responses like chronic inflammation. nih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) and its Context

The interaction of indirubins with the Aryl Hydrocarbon Receptor (AhR) can lead to the induction of Phase I metabolizing enzymes, notably Cytochrome P450 (CYP) 1A1 and CYP1B1. nih.govresearchgate.net Studies on the parent compound, indirubin, have shown that it can induce the activity and mRNA expression of both CYP1A1 and CYP1B1 in human breast cancer cells (MCF-7). nih.gov This induction is transient; for instance, indirubin-induced enzyme activity peaks around 6-9 hours post-exposure and diminishes by 24 hours. nih.gov

This transient nature is attributed to the fact that indirubin itself is metabolized by the enzymes it induces, creating a tightly controlled signaling loop. nih.gov Indirubin is a substrate for both human CYP1A1 and CYP1B1. nih.govresearchgate.net While E804's direct and potent induction of these enzymes has not been as extensively detailed as that of the parent indirubin, the general mechanism for the indirubin class involves AhR activation leading to the transcription of CYP genes. nih.govresearchgate.net In the specific case of E804, it was observed to lack significant CYP1A1 induction in RAW264.7 macrophages, suggesting cell-type specific or derivative-specific effects. nih.gov

Epigenetic Modifications and Gene Expression Regulation by this compound

While direct, extensive research specifically detailing the epigenetic modifications induced by this compound is limited, the broader class of indirubins is known to influence gene expression through various mechanisms that can be linked to epigenetic regulation. For instance, the activation of the Aryl Hydrocarbon Receptor (AhR) by indirubins leads to the recruitment of coactivator complexes, which can include histone acetyltransferases like p300, to the enhancer regions of target genes. researchgate.net This can result in histone modifications, such as the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), which is associated with active gene transcription. researchgate.net

Furthermore, some indirubin derivatives have been explored for their potential to activate the endogenous expression of pluripotency-associated genes like OCT4, SOX2, NANOG, and LIN28. google.com The regulation of these genes is intricately linked to epigenetic mechanisms, including chromatin remodeling. google.com Although not specifically detailing the actions of E804, this suggests a potential avenue through which indirubins could exert regulatory effects on gene expression via epigenetic pathways. The interconnection between signaling pathways affected by indirubins, such as the JAK-STAT pathway, and epigenetic regulation is an area of ongoing investigation. researchgate.net

Preclinical Efficacy Studies of Indirubin Derivative E804 in Disease Models Mechanistic Focus

In Vitro Efficacy in Diverse Cell Line Models

Cancer Cell Line Panels and Sensitivity Profiling

E804 has been evaluated across a range of human cancer cell lines, showing potent inhibitory effects on cell growth and survival. Its mechanism of action is often linked to the inhibition of critical signaling pathways, particularly the Src-Stat3 and STAT5 signaling pathways. pnas.orgnih.govnih.gov

Breast and Prostate Cancer: In human breast and prostate cancer cells, E804 potently blocks constitutive Signal Transducer and Activator of Transcription 3 (STAT3) signaling. pnas.orgnih.gov This is achieved, at least in part, through the direct inhibition of c-Src kinase activity, with an IC50 of 0.43 μM. pnas.orgnih.gov The inhibition of the Src-Stat3 pathway leads to the downregulation of anti-apoptotic proteins Mcl-1 and Survivin, which subsequently induces apoptosis in these cancer cells. pnas.orgnih.gov Studies have shown that E804 treatment reduces the levels of tyrosyl phosphorylation of c-Src and STAT3. pnas.org

Colorectal Cancer: While specific in vitro data on colorectal cancer cell lines is not detailed in the provided results, the in vivo efficacy in a colon cancer model suggests that E804 likely has direct effects on colorectal cancer cells. nih.govnih.gov

Glioblastoma: E804 has been tested against U251 and U87 human glioblastoma cell lines, where it significantly inhibits cell growth. nih.gov Its effects in glioblastoma cells are mediated through the induction of differentiation and apoptosis. nih.gov The induction of differentiation is marked by an increased expression of glial fibrillary acidic protein (GFAP), a marker for mature astrocytes. nih.gov Apoptosis is associated with the activation of Caspase 3 and the reduction of Bcl-xL and Mcl-1. nih.gov Mechanistically, E804 reduces STAT3 signaling, and reducing STAT3 activity enhances the anti-tumor effects of E804 in these cells. nih.gov Furthermore, E804 has been shown to modulate a wide array of inflammatory genes in glioblastoma cells, including the downregulation of IL-6 and VEGF. clemson.edu

Leukemia: In chronic myelogenous leukemia (CML) cells, including K562, KCL-22M, and primary CML cells, E804 has been shown to induce apoptosis. nih.gov This is associated with the potent suppression of STAT5 signaling. nih.govnih.gov E804 reduces cell viability in a dose- and time-dependent manner. nih.gov The compound also downregulates the anti-apoptotic proteins Mcl-1 and Bcl-xL in K562 CML cells. nih.gov

Table 1: In Vitro Efficacy of E804 in Cancer Cell Lines

| Cell Line Type | Key Findings | Mechanistic Focus |

|---|---|---|

| Breast Cancer | Induces apoptosis; Downregulates Mcl-1 and Survivin. pnas.orgnih.gov | Inhibits Src-STAT3 signaling. pnas.orgnih.gov |

| Prostate Cancer | Potently blocks constitutive STAT3 signaling. pnas.orgnih.gov | Inhibits Src-STAT3 signaling. pnas.orgnih.gov |

| Glioblastoma (U251, U87) | Inhibits growth; Induces differentiation and apoptosis. nih.gov | Reduces STAT3 signaling; Downregulates IL-6 and VEGF. nih.govclemson.edu |

| Leukemia (K562, KCL-22M) | Induces apoptosis; Reduces cell viability. nih.gov | Suppresses STAT5 signaling; Downregulates Mcl-1 and Bcl-xL. nih.gov |

Efficacy in Neurodegenerative Disease Cell Models

While indirubin (B1684374) and its derivatives are known to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in neurodegenerative diseases, specific studies on the efficacy of E804 in neurodegenerative disease cell models were not found in the provided search results. clemson.edu

Anti-Inflammatory Effects in Cell-Based Assays

E804 has demonstrated significant anti-inflammatory properties in various cell-based assays.

Macrophages: In murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), E804 acts as a potent modulator of pro-inflammatory responses. nih.gov It suppresses the LPS-induced expression of pro-inflammatory cytokines like IL-6 and IL-10, as well as genes related to oxidative stress and apoptosis. nih.gov E804 also inhibits the secretion of IL-6 and IL-10. nih.gov Functional assays revealed that E804 suppresses phagocytosis, lysozyme (B549824) activity, and the intracellular killing of bacteria. nih.gov In primary human peripheral blood-derived macrophages infected with influenza A (H5N1) virus, E804 strongly suppresses pro-inflammatory cytokines, including IP-10 (CXCL10). nih.govhkmj.org

Endothelial Cells: In human pulmonary microvascular endothelial cells infected with H9N2 influenza A virus, E804 significantly suppresses the production of pro-inflammatory cytokines. hku.hk This effect is mediated through the inhibition of the MAPKs and STAT3 signaling pathways. hku.hk

Table 2: Anti-Inflammatory Effects of E804 in Cell-Based Assays

| Cell Type | Stimulus | Key Findings |

|---|---|---|

| RAW264.7 Macrophages | LPS | Suppressed expression and secretion of IL-6 and IL-10; Inhibited phagocytosis. nih.gov |

| Human Macrophages | H5N1 Virus | Strongly suppressed pro-inflammatory cytokines (e.g., IP-10). nih.govhkmj.org |

| Human Pulmonary Microvascular Endothelial Cells | H9N2 Virus | Suppressed cytokine production via MAPK and STAT3 pathways. hku.hk |

In Vivo Efficacy in Relevant Animal Models

Xenograft and Allograft Models of Cancer for Tumor Growth Inhibition

E804 has shown significant anti-tumor activity in in vivo cancer models. In an allograft model using murine colon carcinoma CT-26 cells transplanted into BALB/c mice, intratumoral injections of E804 inhibited the growth of the tumors. nih.govnih.gov The average tumor size in the E804-treated group was significantly smaller than in the control group. nih.gov Immunohistochemical analysis of the tumors revealed that E804 treatment led to a decrease in the microvessel density marker CD31 and the proliferation marker Ki-67, along with an increase in the apoptosis index. nih.govnih.gov

Efficacy in Preclinical Angiogenesis Models

E804 has demonstrated potent anti-angiogenic effects in multiple preclinical models.

In Vitro Angiogenesis Assays: In studies using human umbilical vein endothelial cells (HUVECs), E804 significantly inhibited key processes of angiogenesis. It reduced HUVEC proliferation, migration, and capillary-like tube formation in a concentration-dependent manner when stimulated with vascular endothelial growth factor (VEGF). nih.gov These effects were associated with the decreased phosphorylation of VEGF receptor-2 (VEGFR-2), AKT, and ERK. nih.govnih.gov

Ex Vivo and In Vivo Angiogenesis Models: The anti-angiogenic properties of E804 were further confirmed in a rat aortic ring assay, where it inhibited the formation of microvessels. nih.gov In vivo, the reduced CD31 microvessel density observed in the CT-26 colon cancer allograft model provides direct evidence of its anti-angiogenic activity in a tumor context. nih.govnih.gov Furthermore, studies in zebrafish have highlighted the potent angiosuppressive activity of E804. mdpi.com

Table 3: Efficacy of E804 in Preclinical Angiogenesis Models

| Model | Key Findings |

|---|---|

| HUVEC Assays | Inhibited proliferation, migration, and tube formation; Decreased phosphorylation of VEGFR-2, AKT, and ERK. nih.govnih.gov |

| Rat Aortic Ring Assay | Inhibited microvessel formation. nih.gov |

| CT-26 Allograft | Decreased CD31 microvessel density. nih.govnih.gov |

| Zebrafish | Demonstrated potent angiosuppressive activity. mdpi.com |

Disease-Specific Biomarker Modulation in Animal Models (e.g., CD31, Ki-67)

In preclinical animal models, Indirubin derivative E804 has demonstrated the ability to modulate key biomarkers associated with angiogenesis and cell proliferation. Studies involving syngeneic mouse models with subcutaneously transplanted CT-26 colon cancer cells have provided significant insights into these effects. nih.govresearchgate.net Intratumoral administration of E804 resulted in a notable inhibition of tumor growth. nih.govresearchgate.net

Immunohistochemical analysis of the tumor tissues revealed specific changes in biomarker expression. nih.govnih.gov A decrease in the microvessel density index, measured by the endothelial cell marker CD31, was observed in E804-treated tumors, indicating an anti-angiogenic effect. nih.govnih.gov Concurrently, the proliferative index, as measured by the marker Ki-67, was also significantly reduced. nih.govnih.gov This suggests that E804 inhibits the proliferation of cancer cells within the tumor. In contrast, the apoptotic index, determined by TUNEL assay, was increased in tumors treated with E804, indicating an induction of programmed cell death. nih.gov These findings collectively show that E804's anti-tumor activity in this model is linked to its ability to suppress new blood vessel formation and cell division while promoting apoptosis. nih.govnih.gov

| Biomarker | Biological Function | Observed Effect of E804 Treatment | Implication | Source |

|---|---|---|---|---|

| CD31 | Endothelial cell adhesion, Angiogenesis marker | Decreased expression/density in tumor microvessels | Inhibition of angiogenesis | nih.govnih.gov |

| Ki-67 | Nuclear protein associated with cell proliferation | Decreased expression in tumor cells | Inhibition of cell proliferation | nih.govnih.gov |

| TUNEL Assay | Detects DNA fragmentation in apoptotic cells | Increased number of TUNEL-positive cells | Induction of apoptosis | nih.gov |

Investigation of Developmental Toxicity in Animal Models (e.g., zebrafish embryos)

The developmental toxicity of E804 has been investigated using zebrafish (Danio rerio) embryos, a common model for toxicological studies. frontiersin.orgnih.gov Research showed that exposure to E804 induced significant developmental toxicity in a concentration-dependent manner. frontiersin.orgnih.gov

| Endpoint | Observation in E804-Treated Zebrafish Embryos | Source |

|---|---|---|

| Malformation Rate | Significantly increased | frontiersin.orgnih.gov |

| Specific Malformations | Pericardial edema, curved body shape, swim bladder deficiency | frontiersin.orgnih.gov |

| Hatching Rate | Significantly decreased | frontiersin.orgnih.gov |

| Body Length | Significantly decreased | frontiersin.orgnih.gov |

| Organ-Specific Toxicity | Observed in heart, liver, phagocytes, and vascular formation | frontiersin.orgnih.gov |

| Molecular Mechanism | Increased Reactive Oxygen Species (ROS) and apoptosis | frontiersin.orgresearchgate.net |

Combination Therapy Strategies in Preclinical Research

The multi-target nature of E804, particularly its dual inhibition of pathways like STAT3 and Cyclin-Dependent Kinases (CDKs), provides a strong basis for its use in combination therapy strategies. nih.gov Preclinical research explores combining E804 with other therapeutic agents to enhance efficacy, overcome drug resistance, and leverage its unique molecular activities for synergistic effects. nih.gov The rationale is that by simultaneously targeting multiple critical pathways involved in tumor growth, survival, and angiogenesis, combination regimens may produce a more potent and durable anti-cancer response. mdpi.comredalyc.org

Synergistic Effects with Standard-of-Care Therapeutic Agents (Preclinical Rationales)

The molecular action of E804 provides several rationales for expecting synergistic effects when combined with standard-of-care therapies.

Chemotherapeutics: E804's ability to inhibit CDKs and induce apoptosis suggests a potential synergy with cytotoxic chemotherapies. mdpi.com For instance, in preclinical models of triple-negative breast cancer, co-treatment of E804 with paclitaxel (B517696) resulted in a 40% enhancement of apoptosis compared to paclitaxel monotherapy. By arresting the cell cycle or lowering the apoptotic threshold, E804 can sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy.

Anti-angiogenic Agents: E804 itself has anti-angiogenic properties through the inhibition of VEGFR-2 phosphorylation. nih.govnih.gov Combining it with other anti-angiogenic drugs, such as bevacizumab, could lead to a more comprehensive blockade of tumor neovascularization. mdpi.com

Immune Checkpoint Inhibitors: A strong rationale exists for combining E804 with immune checkpoint inhibitors. mdpi.com Anti-angiogenic effects can normalize tumor vasculature, facilitating the infiltration of immune cells. mdpi.com Furthermore, E804 can modulate the tumor microenvironment by suppressing pro-inflammatory and immunosuppressive cytokines like IL-6 and IL-10. nih.gov Preclinical data suggest that by reducing IL-10 secretion, E804 could help reverse immunosuppression within tumors, thereby enhancing the efficacy of immunotherapies.

Overcoming Resistance Mechanisms in Preclinical Disease Models

A significant application of E804 in combination therapy is its potential to overcome resistance to other treatments. nih.govmdpi.com The activation of signaling pathways like STAT3 is a known mechanism of resistance to various targeted therapies and chemotherapies. tandfonline.com

In one study, a subtoxic concentration of E804 was shown to re-sensitize cancer treatment-resistant cells (MV4-11-R) to therapy. nih.gov This effect was achieved through the inhibition of STAT1, STAT3, and STAT5 signaling and the suppression of the anti-apoptotic protein survivin. nih.gov In another preclinical model, E804 was identified in a high-throughput screen as a compound capable of overcoming the cytoprotective effects mediated by bone marrow stromal cells, a common mechanism of drug resistance in acute myeloid leukemia (AML). mdpi.com This suggests E804 can disrupt the supportive tumor microenvironment that confers resistance. A patent has also described the use of indirubin derivatives to overcome resistance to various biotherapeutics. google.com

Rationales for Novel Combination Regimens Based on Molecular Insights

The detailed understanding of E804's molecular targets opens avenues for designing novel combination therapies based on specific molecular rationales.

Targeting STAT-mediated Resistance: Since constitutive activation of STAT3/5 is a resistance mechanism for therapies like EGFR inhibitors (in non-small cell lung cancer) or TKIs (in chronic myeloid leukemia), combining these agents with E804 presents a logical strategy to preemptively block this escape pathway. nih.govtandfonline.commdpi.com

Dual Inhibition of Proliferation and Angiogenesis: E804's simultaneous inhibition of CDKs (affecting cell cycle) and VEGFR-2 (affecting angiogenesis) is a powerful attribute. nih.govresearchgate.net This provides a rationale for combining it with agents that target other aspects of tumor biology, such as metabolism or DNA repair, to create a multi-pronged attack.

Modulating the Inflammatory Milieu: E804's ability to inhibit STAT3 and modulate macrophage function can alter the tumor's inflammatory and immune landscape. nih.govnih.gov This supports novel combinations with therapies that are highly dependent on the host immune response, such as oncolytic viruses or cancer vaccines, where reshaping the tumor microenvironment from immunosuppressive to immunoreactive is critical for success. mdpi.comnih.gov

Targeting Upstream Kinases: E804 is a direct inhibitor of the Src kinase, which acts upstream of several signaling pathways, including STAT3. nih.gov This provides a rationale for combining E804 with drugs that target downstream effectors in parallel pathways, potentially leading to a more complete and durable shutdown of oncogenic signaling.

Pharmacological Aspects and Molecular Interactions of Indirubin Derivative E804

Cellular Uptake and Intracellular Distribution Studies

Membrane Permeability and Transporter Interactions

Indirubin (B1684374) derivative E804, a synthetic modification of a natural compound, has been engineered to improve its pharmacological properties. A key aspect of its design is its ability to cross cellular membranes to reach intracellular targets. Studies have confirmed that E804 is a cell-permeable compound. physiology.orgnih.gov The addition of a hydrophilic 2,3-dihydroxypropyl oxime ether group to the indirubin core enhances its aqueous solubility compared to the parent molecule, a critical factor for its bioavailability.

The permeability of E804 has been quantitatively assessed using in vitro models of the human intestinal barrier. A study utilizing Caco-2 cell monolayers, a standard model for predicting oral drug absorption, determined the apparent permeability coefficient (Papp) of E804. nih.gov The permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction was measured at 2.0 ± 0.25 × 10⁻⁶ cm/s. nih.gov The permeability in the reverse direction, from basolateral to apical, was 1.14 ± 0.12 × 10⁻⁶ cm/s. nih.gov This results in a calculated efflux ratio of 0.57, suggesting that the compound is not significantly pumped out of the cells by efflux transporters. nih.gov

Table 1: Permeability Characteristics of Indirubin Derivative E804 in Caco-2 Cell Monolayer Assay

| Parameter | Value | Indication |

|---|---|---|

| Apparent Permeability (Papp A→B) | 2.0 ± 0.25 × 10⁻⁶ cm/s | High membrane permeability |

| Apparent Permeability (Papp B→A) | 1.14 ± 0.12 × 10⁻⁶ cm/s | Low reverse transport |

| Efflux Ratio (ER) | 0.57 | Not a significant substrate for efflux pumps |

| P-glycoprotein (P-gp) Interaction | Not a strong substrate | Low potential for P-gp mediated resistance |

Subcellular Localization and Accumulation of E804

Once inside the cell, the distribution of E804 to specific subcellular compartments is critical to its mechanism of action. E804 is known to potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov A key step in this pathway is the translocation of phosphorylated STAT3 from the cytoplasm to the nucleus to regulate gene expression. Research shows that E804 blocks the nuclear translocation of STAT3, indicating that the compound exerts its effect within the cytoplasm or at the nuclear pore complex. Similarly, E804 has been found to inhibit the activation of STAT5, which also involves nuclear translocation. nih.govnih.gov

Further evidence points to a cytoplasmic and nuclear influence. In studies using live cell imaging, E804 was shown to affect the IL-6-induced nuclear accumulation of a STAT3-Green Fluorescent Protein (GFP) fusion protein. physiology.org While direct visualization studies detailing the specific accumulation of E804 in organelles like mitochondria or the endoplasmic reticulum are not extensively published, its known mechanism of inhibiting cytoplasmic kinases and preventing the nuclear import of transcription factors strongly suggests that its primary sites of action and accumulation are the cytoplasm and the nuclear envelope. Another indirubin analog, indirubin-3′-oxime (I3O), was observed to increase the nuclear localization of β-catenin, suggesting that indirubin derivatives can influence the localization of key signaling proteins. nih.gov

Target Engagement and Occupancy Studies

Direct Binding Assays with Purified Protein Targets

This compound functions as a multi-target kinase inhibitor. Its interaction with these targets has been quantified through direct binding and enzymatic assays using purified proteins. These studies have established the potency of E804 against several key kinases involved in cell proliferation and survival.

E804 is a potent, ATP-competitive inhibitor of c-Src kinase, with a half-maximal inhibitory concentration (IC₅₀) of 0.43 μM in in vitro kinase assays. clemson.edupnas.org It is believed to interact with the ATP-binding pocket of Src, similar to how parent indirubin compounds inhibit cyclin-dependent kinases (CDKs). clemson.edupnas.org E804 also directly targets the Insulin-like Growth Factor 1 Receptor (IGF1R), a key driver of cell growth, with an IC₅₀ of 0.65 μM. medchemexpress.com

The compound's activity against CDKs, which are crucial for cell cycle progression, has also been well-characterized. It inhibits the CDK2/Cyclin E complex with a half-maximal effective concentration (EC₅₀) of 0.23 μM. medchemexpress.com Further assays revealed its inhibitory activity against other CDK complexes, including CDK1/cyclin B (IC₅₀ = 1.65 μM) and CDK2/cyclin A (IC₅₀ = 0.54 μM). clemson.edu Additionally, E804 has been identified as a direct inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis, with an IC₅₀ of 0.95 μM. nih.gov To a lesser extent, it also inhibits Jak1 kinase activity. clemson.edu

Table 2: In Vitro Inhibitory Activity of this compound Against Purified Kinase Targets

| Protein Target | Assay Type | Value | Reference |

|---|---|---|---|

| c-Src kinase | IC₅₀ | 0.43 μM | clemson.edupnas.org |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | IC₅₀ | 0.65 μM | medchemexpress.com |

| CDK2/CycE | EC₅₀ | 0.23 μM | medchemexpress.com |

| CDK1/cyclin B | IC₅₀ | 1.65 μM | clemson.edu |

| CDK2/cyclin A | IC₅₀ | 0.54 μM | clemson.edu |

| VEGFR-2 | IC₅₀ | 0.95 μM | nih.gov |

| Jak1 kinase | Inhibitory activity demonstrated, specific value not reported | clemson.edu |

Cellular Thermal Shift Assays (CETSA) and Other Biophysical Methods

Biophysical methods provide definitive evidence of direct drug-target interaction. The binding of E804 to its targets has been confirmed through X-ray crystallography, one of the most powerful biophysical techniques for visualizing molecular interactions at an atomic level. The crystal structure of the PCTAIRE-family kinase CDK16 has been solved in a complex with Indirubin E804. nih.govportlandpress.com The structure reveals that the planar indirubin scaffold binds to the kinase hinge region, forming three hydrogen bonds. nih.gov This binding induces an atypical conformational change where a specific amino acid residue (Phe305) in the activation segment flips out, creating a cage-like structure around the inhibitor. nih.gov This detailed structural information confirms direct physical occupancy of the inhibitor in the kinase's ATP-binding pocket.

The Cellular Thermal Shift Assay (CETSA) is a method used to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. dntb.gov.ua While a specific CETSA melt curve for E804 has not been published, studies on CDK16 have utilized the technique and provide context for E804's binding mode. nih.gov These studies note that E804 is compatible with an active kinase conformation, distinguishing it from other inhibitors that bind to inactive conformations. nih.gov This insight from biophysical and structural analysis is crucial for understanding how E804 engages its targets within the complex milieu of a living cell. Co-immunoprecipitation experiments have also been used to validate the inhibition of upstream regulators of the Stat3 pathway in cancer cell lines.

Metabolomic and Proteomic Profiling in Response to this compound Treatment

The binding of this compound to its kinase targets initiates a cascade of downstream cellular changes, which can be observed at the level of protein expression and post-translational modifications. While comprehensive, untargeted metabolomic or proteomic studies on E804 are limited in the public domain, numerous studies have employed proteomic techniques, primarily Western blotting, to quantify changes in the expression of specific proteins following E804 treatment.

These targeted proteomic analyses have consistently shown that E804 treatment leads to the downregulation of key anti-apoptotic proteins that are transcriptionally regulated by the STAT3 and STAT5 signaling pathways. nih.gov Specifically, a dose-dependent decrease in the expression of Mcl-1 and Survivin has been documented in human breast and prostate cancer cells. pnas.org In chronic myelogenous leukemia (CML) cells, E804 treatment downregulates the expression of the STAT5 target proteins Bcl-xL and Mcl-1. nih.gov These changes in protein levels are directly linked to the induction of apoptosis. For example, in breast cancer cells, a 60% reduction in Mcl-1 expression within 24 hours of E804 treatment correlated with a threefold increase in apoptosis.

Furthermore, proteomic methods have been essential in elucidating the upstream effects of E804. Western blot analyses have confirmed a significant decrease in the levels of phosphorylated (activated) STAT3, c-Src, and Jak1 within minutes to hours of E804 treatment in cancer cells, demonstrating the rapid impact of the compound on these signaling pathways. nih.govpnas.org In studies on human umbilical vein endothelial cells (HUVECs), E804 treatment was shown to decrease the phosphorylation of VEGFR-2 and its downstream effectors AKT and ERK. nih.gov These findings collectively illustrate that E804 profoundly alters the cellular proteome, particularly by suppressing key proteins involved in cell survival, proliferation, and apoptosis pathways.

Table 3: Documented Protein Expression and Phosphorylation Changes Following E804 Treatment

| Protein | Effect of E804 Treatment | Cellular Pathway | Reference |

|---|---|---|---|

| Mcl-1 | Downregulation | Apoptosis | nih.govpnas.org |

| Survivin | Downregulation | Apoptosis, Cell Cycle | pnas.org |

| Bcl-xL | Downregulation | Apoptosis | nih.gov |

| p-STAT3 (Phospho-STAT3) | Decreased Phosphorylation | STAT3 Signaling | pnas.org |

| p-Src (Phospho-Src) | Decreased Phosphorylation | Src Signaling | pnas.org |

| p-Jak1 (Phospho-Jak1) | Decreased Phosphorylation | JAK/STAT Signaling | pnas.org |

| p-VEGFR-2 (Phospho-VEGFR-2) | Decreased Phosphorylation | Angiogenesis | nih.gov |

| p-AKT (Phospho-AKT) | Decreased Phosphorylation | PI3K/AKT Signaling | nih.gov |

| p-ERK (Phospho-ERK) | Decreased Phosphorylation | MAPK/ERK Signaling | nih.gov |

Identification of Key Metabolic Signature Changes

Research into the specific metabolic signature changes induced by E804 is an evolving area. While comprehensive metabolomic studies detailing a global metabolic signature are not extensively published, the known interactions of E804 with key signaling pathways suggest likely alterations in cellular metabolism. For instance, the inhibition of pathways crucial for cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways, would predictably impact cancer cell metabolism, which is often characterized by increased glycolysis and anabolic processes. researchgate.net

Studies on related indirubin compounds and the pathways E804 targets provide some insight. For example, the inhibition of STAT3 can affect metabolic reprogramming in cancer cells. researchgate.net Furthermore, the interaction of indirubins with the Aryl Hydrocarbon Receptor (AhR) can induce the expression of metabolic enzymes like CYP1A1 and CYP1B1, which could lead to the metabolism of E804 itself and potentially alter the metabolic profile of the cell. clemson.edu A study on RAW264.7 macrophages showed that E804 can modulate inflammatory responses, which are closely linked to metabolic shifts. nih.gov However, detailed analyses identifying specific, quantifiable changes in metabolite levels to establish a distinct "metabolic signature" for E804 exposure are not yet widely available in the public domain.

Global Protein Expression and Phosphorylation Alterations

E804 exerts significant effects on global protein expression and phosphorylation, primarily through its action as a multi-kinase inhibitor. researchgate.net Its inhibitory activities lead to downstream changes in the phosphorylation status and expression levels of numerous proteins involved in cell cycle regulation, apoptosis, and signal transduction.

Key Phosphorylation Alterations:

STAT3: E804 is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. researchgate.netnih.gov It blocks the tyrosyl phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. clemson.eduresearchgate.net This has been observed in various cancer cell lines, including breast, prostate, and glioblastoma cells. researchgate.netnih.gov

c-Src Kinase: The inhibition of STAT3 by E804 is mediated through the direct inhibition of c-Src kinase activity. clemson.educlemson.edu E804 competitively binds to the ATP-binding site of Src, thereby preventing the phosphorylation of its downstream targets, including STAT3. clemson.edu

Jak1 Kinase: E804 has also been shown to inhibit the phosphorylation of Janus kinase 1 (Jak1), although to a lesser extent than its effect on Src. researchgate.netclemson.edu

VEGFR-2, ERK, and AKT: In human umbilical vein endothelial cells (HUVECs), E804 treatment has been shown to reduce the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream signaling proteins ERK and AKT. researchgate.net

Cyclin-Dependent Kinases (CDKs): Like other indirubin derivatives, E804 inhibits CDKs, which are key regulators of cell cycle progression. researchgate.netclemson.edu It has shown inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E complexes. clemson.edu

Global Protein Expression Changes:

The inhibition of these signaling pathways by E804 leads to changes in the expression of various proteins. For example, the downregulation of STAT3 signaling leads to reduced expression of anti-apoptotic proteins such as Mcl-1 and Survivin. In glioblastoma cells, treatment with E804 has been associated with an increased expression of glial fibrillary acidic protein (GFAP), a marker for mature astrocytes, indicating an induction of differentiation. nih.gov Furthermore, a reduction in the anti-apoptotic protein Bcl-xL and activation of Caspase 3, indicative of apoptosis, have also been observed. nih.gov

Table 1: Summary of E804-Induced Phosphorylation and Protein Expression Changes

| Target Pathway/Protein | Effect on Phosphorylation | Consequent Protein Expression Changes | Cell Type/Context |

| STAT3 | Decreased | ↓ Mcl-1, ↓ Survivin, ↓ Bcl-xL | Cancer cells (Breast, Prostate, Glioblastoma) |

| c-Src | Decreased | Downstream effects on STAT3 targets | In vitro, Cancer cells |

| Jak1 | Decreased | Downstream effects on STAT signaling | In vitro |

| VEGFR-2 | Decreased | Endothelial cells (HUVECs) | |

| ERK | Decreased | Endothelial cells (HUVECs) | |

| AKT | Decreased | Endothelial cells (HUVECs) | |

| CDKs | (Inhibited) | Cancer cells | |

| GFAP | Increased | Glioblastoma cells | |

| Caspase 3 | Activated | Glioblastoma cells |

Off-Target Interactions and Selectivity Profiling (Molecular and Cellular Level)

The therapeutic efficacy and potential side effects of kinase inhibitors are largely determined by their selectivity. gardp.orgfrontiersin.org Off-target activity occurs when a drug interacts with molecules other than its intended primary target. gardp.org

Kinome-Wide Selectivity Screens for E804

Kinome-wide selectivity screens are essential for characterizing the interaction profile of kinase inhibitors against a large panel of human kinases. ab-science.com While a comprehensive, publicly available kinome-wide screen specifically for E804 is not detailed in the provided search results, some studies have positioned it within the broader context of kinase inhibitor selectivity. One analysis that calculated a kinome selectivity score for 72 different compounds identified this compound as having a selectivity score (S(3 µM)) of 0.48, placing it among compounds with a relatively broad interaction profile. ab-science.com For comparison, a lower score generally indicates higher selectivity. This suggests that E804 interacts with a number of kinases beyond its primary targets.

Receptor Binding Profiling and Unintended Interactions

Beyond the kinome, receptor binding profiling helps to identify other potential off-target interactions. revvity.com E804 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported IC50 of 0.65 μM. medchemexpress.com This interaction contributes to its anticancer effects.

Another significant unintended interaction for indirubin derivatives is with the Aryl Hydrocarbon Receptor (AhR). clemson.edu While some indirubins are potent AhR activators, a study using RAW264.7 macrophage cells suggested that E804 has weak AhR-associated properties in this particular cell line. nih.gov However, other research has implicated E804 in the activation of AhR in a human glioblastoma cell line. clemson.edu This discrepancy highlights that off-target effects can be cell-type specific. The activation of AhR can induce metabolic enzymes, which may influence the compound's own metabolism and therapeutic window. clemson.edu

Table 2: Known On-Target and Off-Target Interactions of E804

| Target | Type of Interaction | Reported IC50/EC50 | Implication |

| c-Src Kinase | Inhibition | 0.43 μM clemson.edu | Primary Target (Anti-cancer) |

| STAT3 Signaling | Inhibition | - | Primary Target (Anti-cancer) |

| CDK2/CycE | Inhibition | 0.23 μM medchemexpress.com | Primary Target (Anti-cancer) |

| CDK1/cyclin B | Inhibition | 1.65 μM clemson.edu | Primary Target (Anti-cancer) |

| CDK2/cyclin A | Inhibition | 0.54 μM clemson.edu | Primary Target (Anti-cancer) |

| IGF-1R | Inhibition | 0.65 μM medchemexpress.com | Off-Target (Anti-cancer) |

| Jak1 Kinase | Inhibition | - | Off-Target |

| Aryl Hydrocarbon Receptor (AhR) | Activation (cell-type dependent) | - | Off-Target (Potential for altered metabolism) |

Implications of Off-Target Activity on Specificity and Mechanism

On one hand, engaging multiple anti-cancer targets like c-Src, CDKs, and IGF-1R simultaneously could lead to a more potent and robust therapeutic effect, potentially overcoming resistance mechanisms that might arise if only a single pathway were inhibited. medchemexpress.comclemson.edu